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Cat. No.: B141124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sapurimycin is a potent antitumor antibiotic belonging to the anthra-γ-pyrone class of natural

products.[1] Isolated from the fermentation broth of Streptomyces sp. DO-116, it has

demonstrated significant biological activity, including antibacterial effects against Gram-positive

organisms and cytotoxic activity against various cancer models.[2] Structurally related to the

kapurimycin family, Sapurimycin's core mechanism of action involves the induction of single-

strand breaks in supercoiled DNA, positioning it as a molecule of interest for further

investigation in oncology and drug development.[2] This document provides a comprehensive

overview of its chemical structure, physicochemical properties, and the experimental

methodologies used for its isolation and characterization.

Chemical Structure and Identification
Sapurimycin possesses a complex polycyclic architecture based on an anthra-γ-pyrone

skeleton.[1] A key distinguishing feature is the presence of a carboxymethyl group at the C-5

position and the absence of sugar moieties, which are present in related compounds like

pluramycin.[1]

Chemical and Structural Identifiers
The structural and identifying information for Sapurimycin is summarized in the table below.
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Identifier Value Citation

IUPAC Name

4H-Anthra[1,2-b]pyran-5-acetic

acid, 7,12-dihydro-8,11-

dihydroxy-2-[2-methyl-3-(1-

propenyl)oxiranyl]-4,7,12-

trioxo-, [2α,3α(Z)]-(+)-

[3]

Molecular Formula C₂₅H₁₈O₉ [3]

Molecular Weight 462.41 g/mol [3]

CAS Number 132609-35-9 [3]

SMILES

C/C=C\[C@H]1--INVALID-

LINK--

(c2cc(=O)c3c(cc4c(C(=O)c5c(c

cc(c5C4=O)O)O)c3o2)CC(=O)

O)O1

[3]

InChI Key
MAUMGBVGKFVQCP-

NAVFIMFESA-N
[3]

Physicochemical Properties
The determination of Sapurimycin's structure was accomplished through extensive spectral

analysis of its methyl ester derivative.[1] While the original literature provides detailed spectral

data, specific quantitative physicochemical properties are not fully detailed in available

abstracts. A summary of known and expected properties is provided below.
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Property
Value / Method of
Determination

Citation

Appearance
Yellow powder (inferred from

related compounds)
N/A

Melting Point
Not available in reviewed

literature.
N/A

Solubility
Not quantitatively specified in

reviewed literature.
[1]

UV-Vis Spectroscopy

Data used for structural

determination, specific λmax

values not available in

abstract.

[1]

Infrared Spectroscopy

Data used for structural

determination, specific peaks

not available in abstract.

[1]

Mass Spectrometry
Used for molecular weight and

fragmentation analysis.
[1]

NMR Spectroscopy
¹H and ¹³C NMR used for

complete structure elucidation.
[1]

XlogP (Predicted) 2.9 [4]

Experimental Protocols
The following sections detail the methodologies for the isolation of Sapurimycin and the

assessment of its primary biological activity.

Isolation and Purification of Sapurimycin
Sapurimycin is produced through fermentation of Streptomyces sp. DO-116. A key aspect of

the production is the use of a high-porous polymer resin added directly to the fermentation

medium. This in situ solid-phase adsorption captures the antibiotic as it is produced, increasing

the overall yield.[2] The general workflow for isolation and purification is outlined below.
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Workflow for Sapurimycin Isolation and Purification.

Methodology:

Fermentation:Streptomyces sp. DO-116 is cultured in a suitable liquid medium. A high-

porous polymer resin (e.g., Diaion HP-20 or equivalent) is added to the medium to adsorb

the Sapurimycin produced.[2]

Harvesting: At the conclusion of the fermentation, the resin is harvested from the culture

broth by filtration or centrifugation.

Extraction: The Sapurimycin-loaded resin is washed and then extracted with an organic

solvent (e.g., acetone, methanol, or ethyl acetate) to elute the active compound. The solvent

is then evaporated in vacuo to yield a crude extract.

Adsorption Chromatography: The crude extract is subjected to adsorption chromatography,

typically using a silica gel column, and eluted with a solvent gradient to separate

Sapurimycin from other metabolites.
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High-Performance Liquid Chromatography (HPLC): Fractions containing Sapurimycin are

pooled and further purified using preparative reverse-phase HPLC to yield the final, pure

compound.

In Vitro DNA Cleavage Assay
The primary mechanism of Sapurimycin's antitumor activity is its ability to induce single-strand

breaks in DNA.[2] The following is a representative protocol for assessing this activity using

supercoiled plasmid DNA.

Materials:

Supercoiled plasmid DNA (e.g., pBR322 or φX174)

Sapurimycin (dissolved in a suitable solvent like DMSO or methanol)

Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

Agarose Gel (1%) containing an intercalating dye (e.g., ethidium bromide or SYBR Safe)

Gel Loading Buffer

Electrophoresis Buffer (e.g., 1x TAE or TBE)

Methodology:

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid

DNA (final concentration ~20-50 ng/µL), and varying concentrations of Sapurimycin. Ensure

the final solvent concentration is low (<5%) to prevent inhibition of the reaction. Include a 'no-

drug' control.

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

Reaction Termination: Stop the reaction by adding gel loading buffer. Some protocols may

include a proteinase K or SDS step to dissociate the drug from the DNA, though this may not

be necessary for non-covalent binders.
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Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the

electrophoresis until adequate separation of the different DNA topoisomers is achieved.

Visualization: Visualize the DNA bands under UV light.

Intact Supercoiled DNA (Form I): Migrates fastest.

Nicked, Relaxed Circular DNA (Form II): Migrates slowest. This form is the product of a

single-strand break.

Linear DNA (Form III): Migrates at an intermediate rate. This is the product of a double-

strand break at the same site.

Analysis: An increase in the intensity of the Form II band with increasing Sapurimycin
concentration indicates single-strand DNA cleavage activity.

Mechanism of Action and Signaling Pathways
Sapurimycin's biological activity is directly linked to its ability to damage DNA. By inducing

nicks in the phosphodiester backbone, it compromises the structural integrity of the genome.
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Proposed Mechanism of Action for Sapurimycin.

The introduction of single-strand breaks in cellular DNA by Sapurimycin is a potent damage

signal that activates the DNA Damage Response (DDR) network. This complex signaling

cascade, orchestrated by kinases such as ATM and ATR, leads to the phosphorylation of

numerous downstream targets. The ultimate cellular outcomes of this pathway activation are

typically cell cycle arrest, allowing time for repair, or the initiation of apoptosis (programmed cell

death) if the damage is too extensive to be repaired. While the direct interaction with DNA is
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established, the specific upstream signaling pathways that might be modulated by

Sapurimycin or its downstream effects beyond the canonical DDR are not yet fully elucidated

in the available literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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